molecular formula C21H16N6O2S2 B1682294 N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 956958-53-5

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No. B1682294
M. Wt: 448.5 g/mol
InChI Key: MQMKRQLTIWPEDM-UHFFFAOYSA-N
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Description

“N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide” is a sulfonamide that is the N-4-toluenesulfonyl (N-tosyl) derivative of N-(2,1,3-benzothiadiazol-5-yl)quinoxaline-2,3-diamine . It is a selective PI3K inhibitor used in cancer treatment . It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent .


Molecular Structure Analysis

The molecular formula of the compound is C21H16N6O2S2 . The InChI string representation of the compound is InChI=1S/C21H16N6O2S2/c1-13-6-9-15 (10-7-13)31 (28,29)27-21-20 (23-16-4-2-3-5-17 (16)24-21)22-14-8-11-18-19 (12-14)26-30-25-18/h2-12H,1H3, (H,22,23) (H,24,27) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 448.5 g/mol . Further physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural properties. Kumar et al. (2019) and Kumar et al. (2018) synthesized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides and analyzed their structures using techniques like HRMS, IR, NMR spectroscopy, and X-ray diffraction (Kumar et al., 2019); (Kumar et al., 2018).

Anticancer Activity

Several studies have focused on the anticancer potential of derivatives of N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide. The compound showed promising results against breast cancer cell lines, with some derivatives exhibiting significant potency (Ghorab et al., 2011). Additionally, González-Álvarez et al. (2013) reported the antiproliferative activity of copper(II)-sulfonamide complexes against human tumor cells (González-Álvarez et al., 2013).

Photoluminescence Applications

Mancilha et al. (2006) synthesized photoluminescent compounds, including 5,8-diaryl quinoxaline derivatives, and studied their photophysical properties, suggesting potential applications in luminescence (Mancilha et al., 2006).

Antimicrobial Activity

Sulfonamide derivatives, including those related to N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, have been evaluated for antimicrobial activity. Some derivatives showed potent activity against Gram-negative bacterial strains (Kumar et al., 2019).

Molecular Docking and Inhibitory Activity

Several studies involved molecular docking and evaluation of inhibitory activities of these derivatives. For example, Mahesh et al. (2011) focused on the 5-HT3 receptor antagonism of quinoxalin-2-carboxamides (Mahesh et al., 2011).

Anti-fibrotic Potential

Kim et al. (2008) explored the anti-fibrotic potential of related compounds, which showed effectiveness in suppressing renal and hepatic fibrosis (Kim et al., 2008).

properties

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145779
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

CAS RN

1033110-57-4, 956958-53-5
Record name XL 147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 956958-53-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
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N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
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